molecular formula C16H18F3N3O2 B2390962 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide CAS No. 2034537-08-9

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2390962
CAS No.: 2034537-08-9
M. Wt: 341.334
InChI Key: FXKKRYHLRHNPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound that features a pyrazole ring, an ethoxyethyl chain, and a trifluoromethyl-substituted phenylacetamide group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine and diketone precursors.

    Attachment of the ethoxyethyl chain: This step involves the reaction of the pyrazole with an ethoxyethyl halide under basic conditions.

    Formation of the phenylacetamide group: The final step involves the acylation of the intermediate with 4-(trifluoromethyl)phenylacetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the ethoxyethyl chain.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The trifluoromethyl group on the phenyl ring could participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols could be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyrazole N-oxide, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly exhibiting anti-inflammatory or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound exhibits anti-inflammatory activity, it might inhibit enzymes like cyclooxygenase. If it has anticancer properties, it could interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(4-methyl)phenylacetamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(4-chloromethyl)phenylacetamide: Contains a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide could confer unique properties, such as increased lipophilicity and metabolic stability, which might enhance its biological activity and pharmacokinetic profile.

Properties

IUPAC Name

N-[2-(2-pyrazol-1-ylethoxy)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2/c17-16(18,19)14-4-2-13(3-5-14)12-15(23)20-7-10-24-11-9-22-8-1-6-21-22/h1-6,8H,7,9-12H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKKRYHLRHNPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCOCCNC(=O)CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.